N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN6O2S and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
A study by Varshney et al. (2009) explored the synthesis of isoxazolinyl oxazolidinones, compounds with a structure indicating potential antibiotic properties against resistant bacteria. This research might hint at the broader utility of structurally complex compounds, like the one , in developing new antibacterial agents (Varshney et al., 2009).
Novel Vanilloid Receptor-1 Antagonists
Wang et al. (2007) developed piperazinylpyrimidine analogues as antagonists for the vanilloid 1 receptor (VR1/TRPV1), demonstrating potential applications in chronic pain management. This suggests that compounds with piperazine and pyrimidine components could have therapeutic applications in modulating pain pathways (Wang et al., 2007).
Synthesis and Antitumor Activity
Naito et al. (2005) investigated novel 3-phenylpiperazinyl-1-trans-propenes for their cytotoxic activity against tumor cell lines, indicating the anticancer potential of compounds with phenylpiperazine structures (Naito et al., 2005).
Dual Regulator of TNF-alpha and IL-10
Fukuda et al. (2000) described a pyrimidylpiperazine derivative as a dual cytokine regulator, offering insights into the anti-inflammatory and immunomodulatory applications of such compounds (Fukuda et al., 2000).
Mecanismo De Acción
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine derivatives often exhibit affinity for a variety of receptors, including dopamine and serotonin receptors .
Mode of Action
The mode of action of a compound depends on its specific targets. For example, if a compound targets dopamine receptors, it may act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets dopamine receptors, it could affect pathways involved in mood regulation, motor control, and reward .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, activation or blockade of dopamine receptors can lead to changes in neuronal firing patterns, neurotransmitter release, and downstream signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain drugs may be more effective or stable at specific pH levels, or their action may be modulated by the presence of other drugs or endogenous compounds .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorophenylpiperazine with 3-bromopropylamine to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine. This intermediate is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-bromopropylamine", "2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid" ], "Reaction": [ "Step 1: 4-fluorophenylpiperazine is reacted with 3-bromopropylamine in the presence of a suitable solvent and a base to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine.", "Step 2: N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid in the presence of a suitable solvent and a coupling agent to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |
Número CAS |
688793-77-3 |
Fórmula molecular |
C22H25FN6O2S |
Peso molecular |
456.54 |
Nombre IUPAC |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C22H25FN6O2S/c23-16-4-6-17(7-5-16)28-13-11-27(12-14-28)10-2-9-24-19(30)15-29-21(31)18-3-1-8-25-20(18)26-22(29)32/h1,3-8H,2,9-15H2,(H,24,30)(H,25,26,32) |
Clave InChI |
QFMHDBNZIVHBKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.